N-(pyridin-4-ylmethyl)prop-2-en-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

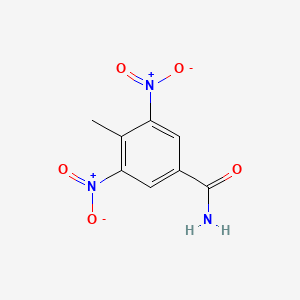

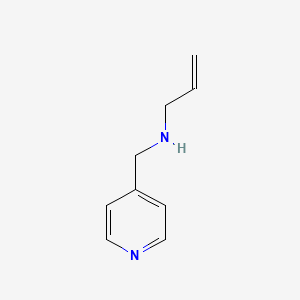

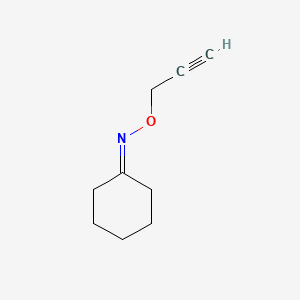

“N-(pyridin-4-ylmethyl)prop-2-en-1-amine” is a chemical compound with the molecular formula C9H12N2 . It is a member of the class of compounds known as amines, which are organic compounds containing or derived from ammonia (NH3). Amines are characterized by the presence of a nitrogen atom connected to one or more alkyl or aryl groups .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCN(CC#C)Cc1ccncc1 . This indicates that the molecule contains a pyridine ring (represented by c1ccncc1), a prop-2-en-1-amine group (represented by CC#C), and a methyl group (represented by CN), all connected together .

Scientific Research Applications

Overview of Heterocyclic Amines in Research

N-(pyridin-4-ylmethyl)prop-2-en-1-amine belongs to the class of heterocyclic amines, compounds characterized by their structure containing a ring with at least one atom other than carbon. These compounds, including N-oxides and N-allylic systems, play a pivotal role in various scientific research fields due to their versatility as synthetic intermediates and their significant biological importance.

Catalysis and Organic Synthesis

Heterocyclic amines are essential in catalysis and organic synthesis, serving as intermediates in forming metal complexes, designing catalysts, and facilitating asymmetric catalysis and synthesis. Their applications in medicinal chemistry are profound, where they are involved in synthesizing compounds with anticancer, antibacterial, and anti-inflammatory activities. The recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions and the synthesis of N-heterocycles via sulfinimines highlight the importance of these compounds in developing novel synthetic methodologies and enhancing reaction efficiencies (Li et al., 2019; Kantam et al., 2013; Philip et al., 2020).

Environmental and Health Implications

Biogenic amines, a subset of heterocyclic amines, have significant implications for food safety and environmental health. They are involved in food spoilage, intoxication, and the formation of nitrosamines, compounds known for their carcinogenic potential. Studies on the degradation of nitrogen-containing hazardous compounds through advanced oxidation processes and the analysis of biogenic amines in foods underscore the environmental and health impacts of these compounds (Bulushi et al., 2009; Bhat & Gogate, 2021).

Pyrazines and Flavor Chemistry

Pyrazines, derivatives of heterocyclic amines, are crucial in flavor chemistry, contributing to the nutty, roasted flavors in food products. The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a key process for synthesizing pyrazines during food processing. Control strategies to enhance or suppress the generation of pyrazines have significant applications in the food industry, aiming to improve food quality and safety (Yu et al., 2021).

properties

IUPAC Name |

N-(pyridin-4-ylmethyl)prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-5-11-8-9-3-6-10-7-4-9/h2-4,6-7,11H,1,5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOUTYNXVCBZGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405917 |

Source

|

| Record name | N-(pyridin-4-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

532407-09-3 |

Source

|

| Record name | N-(pyridin-4-ylmethyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)

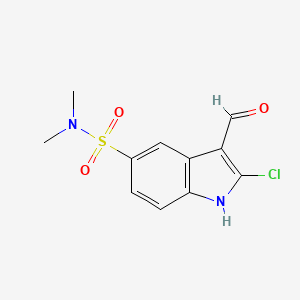

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)

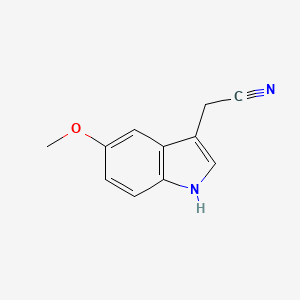

![3-(4,6-Dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B1351768.png)